3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
Description
This quinazolin-4(3H)-one derivative features a 5-chloro-2-methoxyphenyl group at position 3 and a morpholin-4-ylcarbonyl moiety at position 6. The morpholine carbonyl group enhances solubility and modulates receptor interactions, while the chloro and methoxy substituents influence electronic properties and binding affinity . Electrochemical synthesis methods for similar quinazolin-4(3H)-one derivatives have been reported, emphasizing functional group tolerance and moderate yields .
Properties
Molecular Formula |
C20H18ClN3O4 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
InChI |
InChI=1S/C20H18ClN3O4/c1-27-18-5-3-14(21)11-17(18)24-12-22-16-10-13(2-4-15(16)20(24)26)19(25)23-6-8-28-9-7-23/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
HNTAPOAHQITRKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions: The 5-chloro-2-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinated and methoxylated benzene derivatives.
Morpholin-4-ylcarbonyl Group Introduction: The morpholin-4-ylcarbonyl group can be attached through nucleophilic substitution reactions involving morpholine and suitable carbonyl-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolin-4(3H)-one Derivatives
Structural and Functional Group Variations
Key analogs and their substituents are compared below:
*Estimated based on structural similarity.
Research Findings and Implications
- Morpholine’s Role : The morpholin-4-ylcarbonyl group in the target compound likely enhances solubility and pharmacokinetic profiles compared to sulfonyl or nitro analogs .
- Comparative Limitations : Unlike triazole hybrids (), the target compound lacks a heterocyclic appendage, which may limit its antibacterial spectrum but reduce synthetic complexity.
Biological Activity
3-(5-chloro-2-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound's unique structure, which includes a quinazolinone core, a 5-chloro-2-methoxyphenyl group, and a morpholin-4-ylcarbonyl moiety, contributes to its potential therapeutic applications in various fields, particularly oncology.
The molecular formula of the compound is , with a molecular weight of 399.8 g/mol. Its IUPAC name is 3-(5-chloro-2-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O4 |
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | 3-(5-chloro-2-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
| InChI Key | HNTAPOAHQITRKY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Research indicates that it may inhibit key enzymes and signaling pathways associated with cell proliferation and survival, particularly in cancer cells. The compound's mechanism of action involves:
- Kinase Inhibition : Quinazolinones have been shown to inhibit tyrosine kinases, which play a pivotal role in cancer cell growth and differentiation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, thereby slowing tumor progression.
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is essential for mitosis.
Anticancer Properties
The compound has been evaluated for its anticancer efficacy across various human cancer cell lines, including:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
In studies, it exhibited moderate antiproliferative activity with IC50 values in the low micromolar range against these cell lines, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its application as an antimicrobial agent.
Study on Antiproliferative Activity
A significant study evaluated the antiproliferative effects of several quinazoline derivatives, including our compound of interest. The findings indicated that:
- Compounds with phenyl substitutions displayed enhanced cytotoxicity.
- The presence of the morpholinyl group contributed positively to the overall biological activity .
The results are summarized in Table 1 below:
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 17 | LN-229 | 12 | Moderate |
| 21 | Capan-1 | 15 | Moderate |
| 25 | HCT-116 | 10 | High |
Kinase Profiling
Another study utilized Differential Scanning Fluorimetry (DSF) to assess the binding affinity of the compound against a panel of kinases. Notably, it showed significant temperature shifts indicative of strong binding interactions with specific kinases relevant to cancer therapy .
Table 2 summarizes the kinase inhibition profile:
| Kinase Target | ΔTm (°C) | Comparison with Control |
|---|---|---|
| Kinase A | +5 | Comparable |
| Kinase B | +6 | Higher than control |
| Kinase C | +3 | Lower than control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
